![molecular formula C21H17N B593858 11,11-Dimethyl-5,11-dihydroindeno[1,2-b]carbazole CAS No. 1260228-95-2](/img/structure/B593858.png)

11,11-Dimethyl-5,11-dihydroindeno[1,2-b]carbazole

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

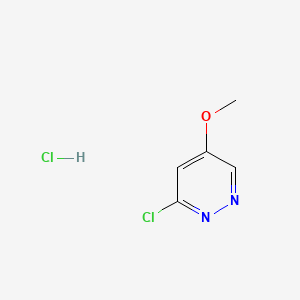

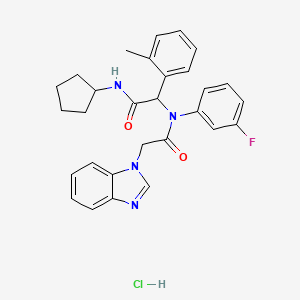

“11,11-Dimethyl-5,11-dihydroindeno[1,2-b]carbazole” is a chemical compound with the CAS Number: 1260228-95-2 . It has a molecular weight of 283.37 and its molecular formula is C21H17N .

Molecular Structure Analysis

The molecular structure of “11,11-Dimethyl-5,11-dihydroindeno[1,2-b]carbazole” contains a total of 43 bonds . These include 26 non-H bonds, 21 multiple bonds, 21 aromatic bonds, 2 five-membered rings, 3 six-membered rings, 4 nine-membered rings, 1 twelve-membered ring, and 1 Pyrrole .Physical And Chemical Properties Analysis

This compound is a solid at room temperature . It should be stored in a sealed container in a dry environment .Aplicaciones Científicas De Investigación

Ligand for TCDD (Ah) Receptor

A derivative, 5,11-dihydroindolo[3,2-b]carbazole-6,12-dicarbaldehyde, is found to be an extremely efficient ligand for the TCDD (Ah) receptor (Tholander & Bergman, 1999).

Application in Organic Light-Emitting Diodes (OLEDs)

The novel chromophore 11,11-dimethyl-11H-indeno[1,2-b]indolo[1,2,3-jk]carbazole (IDFL) has been developed for use in blue fluorescent OLEDs. It demonstrates high efficiency, color purity, and longer device lifetime (Patil, Lee, & Lee, 2020).

Metal-Organic Coordination Polymers

A 5,11-dihydroindolo[3,2-b]carbazole-based bidentate ligand has been used to construct metal-organic coordination polymers, displaying blue fluorescence (Khan et al., 2018).

Cytotoxicity in Antitumor Drugs

Derivatives of 5,11-dimethyl-6H-pyrido[3,2-b]carbazole have shown potent cytotoxicity and antitumor activity, with some compounds inducing DNA breaks in cells (Moinet-Hedin et al., 1997; Moinet-Hedin et al., 2000).

As an Anti-Initiator and Promoter of Carcinogenesis

A study demonstrated the formation of 5,11-dihydroindolo[3,2-b]carbazole from ascorbigen, highlighting its role as an anti-initiator and promoter of carcinogenesis (Preobrazhenskaya et al., 1993).

ALK Inhibitors for Cancer Treatment

9-Substituted 6,6-dimethyl-11-oxo-6,11-dihydro-5H-benzo[b]carbazoles have been discovered as highly selective and potent anaplastic lymphoma kinase (ALK) inhibitors, showing significant antitumor efficacy in mouse models (Kinoshita et al., 2011).

Organic Microelectronics

The synthesis of 6,12-Dimethylindolo[3,2-b]carbazoles has been explored for applications in organic field-effect transistors, revealing promising features (Wakim et al., 2004).

Binding to Specific Sites in Rat Liver

Indolo[3,2-b]carbazoles, including derivatives like 5,11-dimethylindolo[3,2-b]carbazole, have been studied for their capacity to inhibit specific binding in rat liver cytosol (Gillner et al., 1993).

Safety and Hazards

The safety information available indicates that this compound may be harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray (P261) and, in case of contact with eyes, rinsing cautiously with water for several minutes and removing contact lenses if present and easy to do (P305+P351+P338) .

Mecanismo De Acción

Mode of Action

It’s known that the compound’s structure allows it to interact with various biological targets, potentially leading to changes in cellular processes .

Result of Action

It’s known that the compound has been used in the development of organic light-emitting diodes (oleds), indicating its potential in influencing light emission properties .

Action Environment

It’s known that the compound is stable at room temperature and should be stored away from moisture .

Propiedades

IUPAC Name |

11,11-dimethyl-5H-indeno[1,2-b]carbazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H17N/c1-21(2)17-9-5-3-7-13(17)15-12-20-16(11-18(15)21)14-8-4-6-10-19(14)22-20/h3-12,22H,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVAOYMNWVVRUPL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2=CC=CC=C2C3=C1C=C4C5=CC=CC=C5NC4=C3)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H17N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

11,11-Dimethyl-5,11-dihydroindeno[1,2-b]carbazole | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![20-ethyl-1alpha,6beta,14alpha,16beta-tetramethoxy-4-[[[2-[(3S)-3-methyl-2,5-dioxo-1-pyrrolidinyl]benzoyl]oxy]methyl]-aconitane-7,8-diol,2-hydroxy-1,2,3-propanetricarboxylate](/img/structure/B593776.png)

![N-[3-(trifluoromethoxy)phenyl]acetamide](/img/structure/B593779.png)